(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[331]nonan-9-one is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of a suitable precursor with a benzylating agent under controlled conditions. One common method involves the use of a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the desired bicyclic structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- (1R,3R,5S)-9-azabicyclo[3.3.1]nonan-3-ol
Uniqueness
What sets (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one apart is the presence of both sulfur and nitrogen atoms in its bicyclic structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NOS |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
InChI Key |
ONSHXQWGCKFQFZ-BETUJISGSA-N |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H](C2=O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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